Regioisomer-Dependent Conformational and Electrostatic Properties Predicted by In Silico Analysis
In silico predictions indicate that 4-(piperidin-3-yl)pyrrolidin-2-one exhibits a distinct conformational preference and electrostatic profile compared to its 4‑piperidinyl analog. The target compound shows a predicted XLogP3 of 0.48 and a predicted pKa (piperidine N) of 9.2, whereas 4-(piperidin-4-yl)pyrrolidin-2-one (CAS 1565677-59-9) has a predicted XLogP3 of 0.32 and a predicted pKa of 9.6. These differences, though modest, can alter solubility, permeability, and the ionization state at physiological pH, influencing both in vitro assay performance and downstream pharmacokinetic behavior .
| Evidence Dimension | Predicted LogP and pKa |
|---|---|
| Target Compound Data | XLogP3 = 0.48; pKa (piperidine N) = 9.2 |
| Comparator Or Baseline | 4-(Piperidin-4-yl)pyrrolidin-2-one: XLogP3 = 0.32; pKa = 9.6 |
| Quantified Difference | ΔXLogP3 = +0.16; ΔpKa = -0.4 |
| Conditions | In silico predictions using standard molecular property calculators (XLogP3 and ACD/pKa methods) as reported by chemical databases. |
Why This Matters
Procurement of the correct regioisomer ensures consistency in physicochemical properties that directly impact assay solubility and ionization state, avoiding batch-to-batch variability that can confound SAR interpretation.
